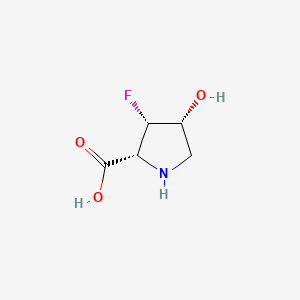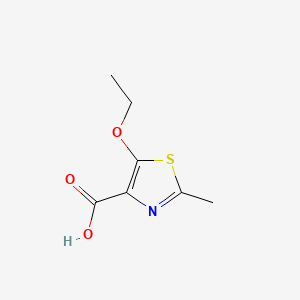![molecular formula C8H8BrN3O2S B13455784 3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13455784.png)
3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the third position, a methanesulfonyl group at the sixth position, and a methyl group at the second position of the pyrazolo[1,5-a]pyrimidine ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrazolo[1,5-a]pyrimidine precursor.
Bromination: The bromination of the precursor is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the third position.
Methanesulfonylation: The methanesulfonyl group is introduced at the sixth position using methanesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The methyl group is introduced at the second position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methanesulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazolo[1,5-a]pyrimidines.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Coupling Reactions: Formation of biaryl or other coupled products.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to alterations in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
- 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
- 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both the bromine atom and methanesulfonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H8BrN3O2S |
|---|---|
Molekulargewicht |
290.14 g/mol |
IUPAC-Name |
3-bromo-2-methyl-6-methylsulfonylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H8BrN3O2S/c1-5-7(9)8-10-3-6(15(2,13)14)4-12(8)11-5/h3-4H,1-2H3 |
InChI-Schlüssel |
YEFKFZHSJOQLRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C=C(C=NC2=C1Br)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine](/img/structure/B13455714.png)
![3-(3-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazinedihydrochloride](/img/structure/B13455717.png)


![6-Benzyl-6-azaspiro[3.5]nonan-9-one](/img/structure/B13455743.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B13455765.png)
![Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide](/img/structure/B13455772.png)

amine dihydrochloride](/img/structure/B13455795.png)
![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate](/img/structure/B13455810.png)
